Bran absolute -

Bran absolute

Catalog Number: EVT-13535079
CAS Number:
Molecular Formula: C54H87N3O17P2
Molecular Weight: 1112.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bran absolute is obtained from the bran layer of grains such as wheat, rice, and oats. This layer is rich in nutrients and bioactive compounds, making it a valuable source for various applications. The classification of bran absolute falls under natural products, specifically essential oils and resinoids, which are characterized by their complex mixtures of volatile compounds.

Synthesis Analysis

Methods

Bran absolute is typically produced through solvent extraction methods. This process involves using organic solvents to dissolve the aromatic compounds present in the bran, followed by evaporation to remove the solvent, leaving behind a concentrated oil.

Technical Details

  1. Extraction Process: The bran is first dried and then subjected to solvent extraction using solvents such as hexane or ethanol.
  2. Evaporation: After extraction, the solvent is evaporated under reduced pressure to yield the bran absolute.
  3. Purification: Further purification may involve distillation or additional filtration to enhance the quality and concentration of the final product.
Molecular Structure Analysis

Structure

Data

  • Molecular Formula: Not specifically defined due to its complex nature.
  • Density: Approximately 0.945 g/mL at 25 °C.
  • Refractive Index: About 1.476.
  • Flash Point: Greater than 230 °F.
Chemical Reactions Analysis

Reactions

Bran absolute can participate in various chemical reactions typical of essential oils and resinoids. These include:

  1. Oxidation: Bran absolute can undergo oxidation when exposed to air, leading to changes in aroma and potential degradation of quality.
  2. Esterification: The fatty acids present can react with alcohols to form esters, which may be utilized in creating new fragrance profiles.

Technical Details

The stability of bran absolute can be influenced by factors such as temperature, light exposure, and the presence of oxygen. Proper storage conditions are essential to maintain its quality.

Mechanism of Action

Bran absolute's aromatic properties are attributed to its volatile compounds that interact with olfactory receptors in the human nose. These interactions trigger sensory responses that can evoke memories or emotions associated with specific scents.

Process and Data

The mechanism involves:

  • Volatilization: Compounds within bran absolute vaporize into the air.
  • Olfactory Reception: The volatile molecules bind to olfactory receptors.
  • Neural Response: Signals are sent to the brain, resulting in the perception of scent.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Thick liquid or viscous oil.
  • Odor Profile: Characterized by grainy-sweet notes with hints of honey and dry bread.

Chemical Properties

  • Solubility: Soluble in organic solvents but not in water.
  • Stability: Sensitive to heat and light; best stored in cool, dark environments.
Applications

Bran absolute finds several applications primarily in the fragrance industry:

  • Perfume Composition: Used as a base note in perfumes due to its rich aroma.
  • Flavoring Agent: Incorporated into food products for enhancing flavor profiles.
  • Cosmetic Products: Utilized in formulations for skin care products due to its nourishing properties.

Properties

Product Name

Bran absolute

IUPAC Name

[3-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-icos-11-enoyloxypropyl] 10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoate

Molecular Formula

C54H87N3O17P2

Molecular Weight

1112.2 g/mol

InChI

InChI=1S/C54H87N3O17P2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-24-32-38-50(61)72-46(41-69-49(60)37-31-23-21-20-22-28-34-45(59)36-30-26-25-29-35-44(58)33-27-6-4-2)42-70-75(65,66)74-76(67,68)71-43-47-51(62)52(63)53(73-47)57-40-39-48(55)56-54(57)64/h6,12-13,21-23,25-30,35-36,39-40,44-47,51-53,58-59,62-63H,3-5,7-11,14-20,24,31-34,37-38,41-43H2,1-2H3,(H,65,66)(H,67,68)(H2,55,56,64)

InChI Key

VQGJMXSMLBLMRW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)OC(COC(=O)CCC=CCC=CCC(C=CC=CC=CC(CC=CCC)O)O)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O

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